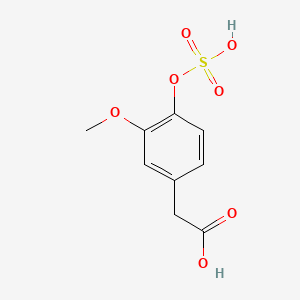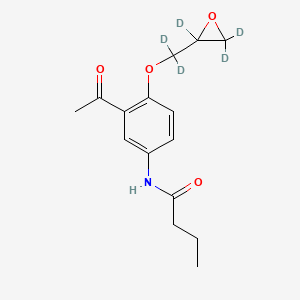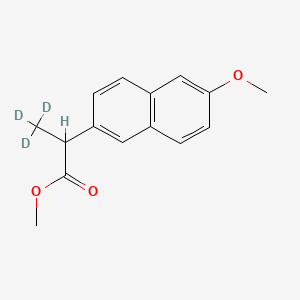
rac Indapamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac Indapamide-d3” is a labelled version of Indapamide . It is an orally active sulphonamide diuretic agent . It is used as an antihypertensive and diuretic . The molecular weight of “this compound” is 368.85 and its molecular formula is C16H13D3ClN3O3S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a combination of several functional groups. It includes a 3-aminosulfonyl group, a 4-chloro group, and a 2,3-dihydro-2-methyl-d3-1H-indol-1-yl group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 368.85 and its molecular formula is C16H13D3ClN3O3S .
科学的研究の応用
Molecular Dynamics and Stability
Research into the physicochemical properties of amorphous indapamide (IND) highlights its potential for improved solubility and stability, key factors in drug formulation and development. Studies utilizing a range of analytical techniques confirmed the amorphous form's purity, molecular mobility, and physical stability under various conditions. These insights are crucial for developing more effective and stable pharmaceutical formulations of indapamide (Wojnarowska et al., 2013).
Polymorphic and Pseudopolymorphic Forms
Investigations into the solid-state properties of indapamide have revealed the existence of polymorphic and pseudopolymorphic forms, which have significant implications for its pharmaceutical applications. The detailed characterization of these forms provides valuable information for the optimization of drug manufacturing processes and the enhancement of drug performance (Ghugare et al., 2010).
Chromatographic Methods for Enantioseparation
The development of chromatographic methods for the enantioseparation of indapamide addresses the need for sensitive detection and quantification in biological fluids. These methods are essential for drug screening, pharmacokinetic studies, and ensuring the bioequivalence of indapamide formulations. Such research facilitates the regulatory compliance and safety monitoring of indapamide-based therapies (Sethi et al., 2023).
Compatibility with Pharmaceutical Excipients
Compatibility studies between indapamide and pharmaceutical excipients used in tablet preformulation are fundamental for the development of effective and safe drug products. These studies ensure that no adverse interactions occur between the drug and excipients, thereby maintaining the drug's efficacy and stability (Rus et al., 2012).
Crystal Structure and Hydration Studies
Understanding the crystal structure of indapamide and its hydration behavior is crucial for predicting and controlling its physical and chemical stability. The determination of its crystal structure from X-ray powder diffraction data provides insights into the weakly bound water in its crystal lattice, which impacts its solubility and stability (Smrkolj & Meden, 2006).
作用機序
Target of Action
Rac Indapamide-d3, a labelled racemic Indapamide , primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in the reabsorption of bicarbonate in the kidneys .
Mode of Action
Indapamide is an orally active sulphonamide diuretic agent . It reduces blood pressure by decreasing vascular reactivity and peripheral vascular resistance . This is achieved through its interaction with its primary target, Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by Indapamide are primarily related to fluid and electrolyte balance in the body. By inhibiting Carbonic Anhydrase 2, Indapamide disrupts the reabsorption of bicarbonate in the kidneys . This leads to increased excretion of water and electrolytes, including sodium, potassium, and chloride . The resulting diuresis and natriuresis contribute to the reduction of blood pressure .
Pharmacokinetics
The pharmacokinetics of Indapamide involve absorption, distribution, metabolism, and excretion (ADME). Indapamide is quickly absorbed from the gastrointestinal tract .
Result of Action
The primary result of Indapamide’s action is a reduction in blood pressure . This is achieved through the increased excretion of water and electrolytes, leading to decreased vascular reactivity and peripheral vascular resistance . Additionally, Indapamide can reduce left ventricular hypertrophy , which is a condition characterized by the thickening of the heart muscle.
生化学分析
Biochemical Properties
Rac Indapamide-d3 interacts with various enzymes and proteins in the body. It is known to be involved in the regulation of blood pressure, primarily through its action on vascular reactivity and peripheral vascular resistance
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing vascular reactivity and peripheral vascular resistance, which in turn lowers blood pressure
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular components to decrease vascular reactivity and peripheral vascular resistance . This results in a reduction of blood pressure. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of blood pressure. It interacts with enzymes or cofactors that modulate vascular reactivity and peripheral vascular resistance
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of rac Indapamide-d3 involves the modification of the commercially available compound Indapamide to incorporate deuterium atoms at specific positions.", "Starting Materials": [ "Indapamide", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Indapamide is dissolved in D2O and the solution is heated under reflux with D2 gas for several hours to exchange hydrogen atoms with deuterium atoms at specific positions.", "The solution is then evaporated to dryness and the residue is purified by column chromatography to obtain rac Indapamide-d3 as a white solid." ] } | |
CAS番号 |
1217052-38-4 |
分子式 |
C16H16ClN3O3S |
分子量 |
368.85 |
IUPAC名 |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
InChIキー |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
同義語 |
3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3; Bajaten-d3; Damide-d3; Flubest-d3; Fludex-d3; Idamide-d3; Noranat-d3; Veroxil-d3; Tandix-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)
![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)


![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)




![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)